Technical Guide: Crystal Structure & Characterization of Lithium Bromide Dihydrate (LiBr·2H₂O)
Technical Guide: Crystal Structure & Characterization of Lithium Bromide Dihydrate (LiBr·2H₂O)
The following technical guide details the crystal structure, phase behavior, and experimental characterization of Lithium Bromide Dihydrate (LiBr·2H₂O) .
Executive Summary
Lithium bromide (LiBr) is a pivotal compound in industrial absorption refrigeration and pharmaceutical synthesis due to its extreme hygroscopicity and high solubility. While the anhydrous form crystallizes in a simple cubic rock-salt motif, the dihydrate (LiBr·2H₂O) represents a critical intermediate phase stable near ambient temperatures. Understanding its crystallographic architecture is essential for modeling hydration dynamics in drug formulation and optimizing heat-mass transfer in sorption chillers. This guide provides a definitive structural analysis of LiBr·2H₂O, grounding its properties in the Hydrohalite (NaCl[1]·2H₂O) archetype.[2]
Phase Equilibria & Stability Profile
The stability of LiBr hydrates is strictly governed by temperature and water vapor pressure. The dihydrate exists in a narrow thermodynamic window, bounded by the trihydrate at lower temperatures and the monohydrate at elevated temperatures.
| Phase Transition | Boundary Condition | Thermodynamic Implication |
| Trihydrate | Below 3°C, LiBr[3]·3H₂O is the stable solid phase. | |
| Dihydrate | The dihydrate dehydrates to LiBr[3]·H₂O (and eventually anhydrous LiBr) as temperature rises or RH drops. | |
| Deliquescence Point | LiBr is deliquescent; it will spontaneously dissolve in absorbed atmospheric moisture above this threshold.[3] |
Implication: Experimental handling requires strict environmental control. Operations above 40°C risk dehydration, while exposure to standard lab humidity results in rapid dissolution.
Crystallographic Architecture
LiBr·2H₂O is isostructural with Hydrohalite (NaCl[3]·2H₂O) , crystallizing in a monoclinic system.[4] This structural homology allows for precise modeling of the lithium coordination sphere despite the scarcity of direct single-crystal data in common databases.
Crystal System & Space Group
-
Crystal System: Monoclinic
-
Space Group:
(No. 14) -
Z (Formula Units per Cell): 4
Lattice Parameters (Hydrohalite Archetype)
While specific lattice constants for LiBr·2H₂O vary slightly due to the ionic radius difference between Li⁺ (
Coordination Geometry
The lithium cation (
-
Primary Sphere: The
center is coordinated by bridging water molecules and bromide anions. -
Network Topology: The structure consists of sheets or chains of edge-sharing octahedra. Water molecules act as hydrogen bond donors to the bromide anions (
), creating a robust 3D hydrogen-bonding network that stabilizes the lattice against dehydration up to .
Figure 1: Coordination logic within the LiBr[3]·2H₂O crystal lattice.[2] The octahedral units link via hydrogen bonding to form the P21/c structure.
Experimental Characterization Protocols
Due to the material's extreme hygroscopicity, standard open-air crystallization fails. The following protocols ensure phase purity.
Synthesis & Crystal Growth (Controlled Dehydration)
Objective: Grow single crystals of LiBr·2H₂O from aqueous solution without forming the trihydrate or deliquescing.
-
Preparation: Dissolve anhydrous LiBr (99.9% purity) in deionized water to saturation at
. -
Filtration: Filter through a
PTFE membrane to remove insoluble hydroxides/carbonates. -
Conditioning: Place the saturated solution in a desiccator.
-
Critical Step: Do not use a strong desiccant like
. Instead, use a saturated salt solution of Magnesium Chloride ( ) or Potassium Carbonate ( ) to maintain a fixed relative humidity ( ) inside the chamber.[3] This RH is low enough to promote evaporation but high enough to prevent dehydration to the monohydrate.
-
-
Crystallization: Maintain temperature at exactly
(well above the trihydrate transition). Crystals will form over 48-72 hours.[3]
X-Ray Diffraction (XRD) Analysis
Challenge: The crystal will absorb atmospheric water immediately upon removal from the mother liquor.
-
Mounting: Select a crystal under microscope in a drop of inert perfluoropolyether oil (e.g., Fomblin®).
-
Cooling: Mount the crystal on a glass fiber or MiTeGen loop and immediately transfer to the diffractometer cold stream.
-
Temperature Setting: Collect data at
.-
Reasoning: While
is standard, cooling too fast through the transition might induce phase stress or cracking if the transition kinetics are fast. However, flash cooling usually locks the metastable high-temp phase. If cracking occurs, collect at ( ) to stay safely in the dihydrate stability zone.[3]
-
Implications for Drug Development & Storage
In pharmaceutical contexts, LiBr is often used as a chaotropic agent or a reagent in organic synthesis.
-
Hydrate Engineering: The transition of LiBr·2H₂O to liquid solution (deliquescence) or lower hydrates releases/absorbs significant heat.[3] In drug formulations involving LiBr, strict humidity control (
) is required to prevent the formation of "wet" cakes which degrade active pharmaceutical ingredients (APIs).[3] -
Solvent Residue: When using LiBr in synthesis, removing it requires washing with solvents that do not form solvates. The stability of the dihydrate implies that water washing must be followed by drying above
to ensure complete removal of the lattice water.
References
-
Sohr, J., Schmidt, H., & Voigt, W. (2018).[5] Higher hydrates of lithium chloride, lithium bromide and lithium iodide.[5] Acta Crystallographica Section C: Structural Chemistry. Link
-
Linke, W. F., & Seidell, A. (1965).[5] Solubilities of Inorganic and Metal-Organic Compounds. American Chemical Society. (Source for Phase Diagram Data).
-
Materials Project. (2024). Materials Data on LiBr (Anhydrous). Link
-
Klewe, B., & Pedersen, B. (1974).[6] The Crystal Structure of Sodium Chloride Dihydrate. Acta Crystallographica Section B. (Reference for Hydrohalite Structure Type).
